Oleoyl coenzyme A lithium salt
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Overview
Description
Oleoyl coenzyme A lithium salt, also known as cis-9-Octadecenoyl coenzyme A, is a derivative of coenzyme A conjugated with oleic acid. This compound plays a crucial role in lipid metabolism and energy production. As an acyl-coenzyme A thioester, oleoyl coenzyme A is a key intermediate in the biosynthesis and degradation of fatty acids .
Mechanism of Action
Target of Action
The primary target of Oleoyl coenzyme A lithium salt, also known as cis-9-octadecenoyl coenzyme a lithium salt, is the enzyme acyl-coenzyme A:cholesterol acyltransferase 1 (ACAT1) . ACAT1 is involved in long chain fatty acid cholesterol esterification .
Mode of Action
This compound functions as an acyl group carrier . It interacts with its target, ACAT1, by providing the necessary oleoyl group for the esterification process . This interaction results in the formation of cholesterol esters, which are crucial for lipid metabolism .
Biochemical Pathways
This compound plays a pivotal role in the biosynthesis of 1-Alkyl-2,3-diacylglycerol (ADG) and very long chain monounsaturated fatty acids . These biochemical pathways are essential for the proper functioning of the harderian gland . The compound’s interaction with ACAT1 also influences the cholesterol metabolism pathway, affecting the balance between free cholesterol and cholesterol esters .
Result of Action
The action of this compound results in the production of cholesterol esters and the biosynthesis of ADG and very long chain monounsaturated fatty acids . These molecular and cellular effects are crucial for lipid metabolism and energy production .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH level can affect the compound’s stability and interaction with its target . Furthermore, the compound’s hydrophobic nature allows it to bind to multi-walled carbon nanotubes, which can aid in the detection of markers such as lipids or proteins using immunological techniques .
Biochemical Analysis
Biochemical Properties
Oleoyl coenzyme A lithium salt acts as a substrate for various enzymes involved in lipid metabolism, including acyl-CoA synthetase and acyl-CoA dehydrogenase . It is essential for the biosynthesis of 1-Alkyl-2,3-diacylglycerol (ADG) and very long chain monounsaturated fatty acids .
Cellular Effects
This compound influences cell function by participating in lipid metabolism and energy production . It can activate sulfonylurea receptor 1 (SUR1) linked to ATP-sensitive potassium channel Kir6.2 in Xenopus oocytes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a key intermediate in the biosynthesis and degradation of fatty acids .
Metabolic Pathways
This compound is involved in metabolic pathways such as β-oxidation in mitochondria and peroxisomes . It interacts with enzymes or cofactors involved in these pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oleoyl coenzyme A lithium salt typically involves the conjugation of oleic acid with coenzyme A. This process can be achieved through enzymatic or chemical methods. Enzymatic synthesis often employs acyl-coenzyme A synthetase, which catalyzes the formation of the thioester bond between oleic acid and coenzyme A in the presence of ATP and magnesium ions .
Industrial Production Methods
Industrial production of this compound involves large-scale enzymatic synthesis, ensuring high purity and yield. The reaction conditions are optimized to maintain the stability of the compound, with careful control of temperature, pH, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Oleoyl coenzyme A lithium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oleoyl coenzyme A epoxide.
Reduction: Reduction reactions can convert oleoyl coenzyme A to oleoyl alcohol.
Substitution: Nucleophilic substitution reactions can replace the oleoyl group with other acyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions
Major Products Formed
Oxidation: Oleoyl coenzyme A epoxide.
Reduction: Oleoyl alcohol.
Substitution: Various acyl-substituted coenzyme A derivatives
Scientific Research Applications
Oleoyl coenzyme A lithium salt has a wide range of scientific research applications:
Chemistry: Used to study the specificity and kinetics of enzymes such as acyl-coenzyme A:cholesterol acyltransferase 1 involved in long-chain fatty acid cholesterol esterification
Biology: Plays a role in lipid metabolism and energy production, making it a valuable tool in metabolic studies
Medicine: Investigated for its potential in treating metabolic disorders and understanding lipid-related diseases
Industry: Utilized in the production of biofuels and bioplastics due to its role in fatty acid biosynthesis
Comparison with Similar Compounds
Similar Compounds
Palmitoyl coenzyme A lithium salt: Another acyl-coenzyme A thioester, but with palmitic acid instead of oleic acid.
Stearoyl coenzyme A lithium salt: Contains stearic acid as the acyl group.
Decanoyl coenzyme A monohydrate: Features decanoic acid as the acyl group.
Uniqueness
Oleoyl coenzyme A lithium salt is unique due to its specific role in the metabolism of monounsaturated fatty acids. Its structure allows it to participate in the biosynthesis of very long-chain monounsaturated fatty acids, which are essential for various biological functions .
Properties
IUPAC Name |
tetralithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-[[3-[2-[(Z)-octadec-9-enoyl]sulfanylethylamino]-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H68N7O17P3S.4Li/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46;;;;/h11-12,26-28,32-34,38,49-50H,4-10,13-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54);;;;/q;4*+1/p-4/b12-11-;;;;/t28-,32-,33-,34+,38-;;;;/m1..../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OITFSDVCTCHDHP-FGBQLYJKSA-J |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[Li+].[Li+].CCCCCCCCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].[Li+].[Li+].[Li+].CCCCCCCC/C=C\CCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H64Li4N7O17P3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1055.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the role of Oleoyl coenzyme A lithium salt in the research presented? []
A1: this compound (OACoA) serves as a key component in the development of a biosensor for the simultaneous detection of glucose and non-esterified fatty acids (NEFAs) []. Specifically, it acts as a substrate for the enzyme acyl-CoA oxidase, which is immobilized on the biosensor surface. The enzymatic reaction involving OACoA allows for the detection of oleic acid (OA), a common NEFA, in the presence of glucose.
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